molecular formula C7H12ClN B11921193 6-Methylene-4-azaspiro[2.4]heptane hydrochloride

6-Methylene-4-azaspiro[2.4]heptane hydrochloride

Cat. No.: B11921193
M. Wt: 145.63 g/mol
InChI Key: WWJOYQZKAIKMDP-UHFFFAOYSA-N
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Description

6-Methylene-4-azaspiro[2.4]heptane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane core with a methylene group at the 6-position and an azaspiro moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclopropane derivative can be reacted with an aziridine to form the spirocyclic structure.

    Introduction of the Methylene Group: The methylene group at the 6-position can be introduced through a dehydrohalogenation reaction. This involves the elimination of a halogen atom from a precursor molecule, resulting in the formation of a double bond.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylene-4-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic core.

    Reduction: Reduced derivatives with hydrogen atoms added to the double bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Scientific Research Applications

6-Methylene-4-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylene-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The methylene group at the 6-position can participate in chemical reactions, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-azaspiro[2.4]heptane hydrochloride: Similar structure but with a methyl group instead of a methylene group.

    4-Azaspiro[2.4]heptane hydrochloride: Lacks the methylene group at the 6-position.

    6-Methylene-4-azaspiro[2.5]octane hydrochloride: Similar structure but with an additional carbon atom in the spirocyclic core.

Uniqueness

6-Methylene-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of the methylene group at the 6-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

6-methylidene-4-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-6-4-7(2-3-7)8-5-6;/h8H,1-5H2;1H

InChI Key

WWJOYQZKAIKMDP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CC2)NC1.Cl

Origin of Product

United States

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